

Roseoflavin: A Comprehensive Technical Guide on its Chemical Structure and Properties

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Compound of Interest		
Compound Name:	Roseoflavin	
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Introduction: **Roseoflavin** is a naturally occurring red pigment and a structural analog of riboflavin (vitamin B2), first isolated from the Gram-positive soil bacterium Streptomyces davawensis.[1][2] It is the only known natural flavin analog that exhibits antibiotic activity, particularly against Gram-positive bacteria.[2][3] Functioning as an antimetabolite, **roseoflavin** competitively inhibits riboflavin-dependent processes, making it a subject of significant interest in antimicrobial research and drug development.[4][5] This guide provides an in-depth overview of its chemical structure, physicochemical properties, biosynthesis, and mechanism of action.

Chemical Structure and Identification

Roseoflavin is structurally similar to riboflavin, with the key difference being the substitution of the methyl group at the C8 position of the isoalloxazine ring with a dimethylamino group.[4][6] This modification is central to its biological activity.

- Systematic Name: 8-demethyl-8-(dimethylamino)-riboflavin[7][8]
- Common Synonyms: 8-Dimethylaminoriboflavin, 7-methyl-8-dimethylamino-10-Dribitylisoalloxazine[6][7]
- Chemical Formula: C₁₈H₂₃N₅O₆[5][7]
- CAS Number: 51093-55-1[5][7]



Figure 1: Chemical Structures of **Roseoflavin** (a) and Riboflavin (b). (Image adapted from a diagram highlighting the dimethylamino group in **roseoflavin** versus the methyl group in riboflavin).[4]

Physicochemical Properties

Roseoflavin is a crystalline solid, appearing as dark red crystals.[2][7] It is photosensitive in both aqueous and organic solutions, changing from pink to yellow under sunlight.[2] A summary of its key quantitative properties is presented below.

Table 1: Quantitative Physicochemical Properties of Roseoflavin

Property	Value	References
Molecular Weight	405.4 g/mol	[5][6][7]
Appearance	Crystalline solid, faint red to very dark brown-red powder	[2][7][9]
Melting Point	276–278 °C	[2]
UV/Vis Absorption Maxima (λmax)	219, 259, 491 nm	[7][8]
223, 258, 314, 505 nm	[2]	
Solubility	DMSO	~10 mg/mL
Dimethylformamide (DMF)	~0.3 mg/mL	
DMSO:PBS (pH 7.2) (1:1)	~0.5 mg/mL	_
Water	Sparingly soluble (~250 μM)	
Storage Conditions	-20°C, protect from light	[7][9]
Stability	≥ 4 years at -20°C	[7]

Experimental ProtocolsPreparation of Stock Solutions



A standard protocol for preparing **roseoflavin** solutions for experimental use involves the following steps:

- Roseoflavin is supplied as a crystalline solid.[7]
- To create a stock solution, dissolve the solid in an organic solvent such as DMSO, where it has a solubility of approximately 10 mg/mL.[5][7] The solvent should be purged with an inert gas.[7]
- For experiments requiring aqueous buffers, where **roseoflavin** is sparingly soluble, first dissolve the compound in DMSO.[7]
- Subsequently, dilute the DMSO stock solution with the aqueous buffer of choice to the desired final concentration.[7] For a 1:1 solution of DMSO:PBS (pH 7.2), a solubility of approximately 0.5 mg/mL can be achieved.[7]
- It is recommended not to store the final aqueous solution for more than one day.[7]

High-Performance Liquid Chromatography (HPLC) Analysis of Flavins

This method is used to separate and quantify **roseoflavin** and its derivatives from biological samples.

- Column: A Poroshell 120 EC-C₁₈ column (2.7-µm particle size, 50 mm by 3 mm) is typically employed.[10]
- Mobile Phase: The solvent system consists of 18% (vol/vol) methanol, 20 mM formic acid, and 20 mM ammonium formate (pH 3.7).[10]
- Flow Rate: A flow rate of 5 ml/min is used.[10]
- Detection: Detection is carried out photometrically. Roseoflavin and its derivatives (RoFMN, RoFAD) are detected at 503 nm, while natural flavins (riboflavin, FMN, FAD) are detected at 445 nm.[10]

Biosynthesis Pathway



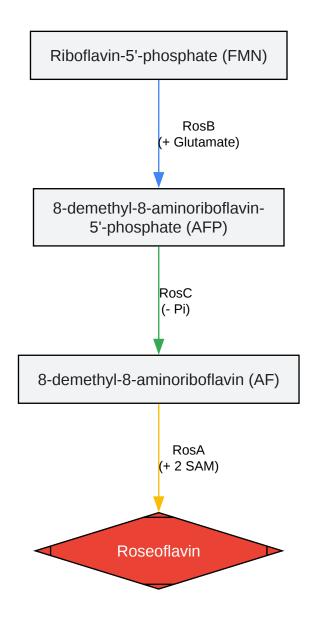




Roseoflavin is synthesized by Streptomyces davawensis and Streptomyces cinnabarinus from the precursor riboflavin-5'-phosphate (flavin mononucleotide, FMN).[3][11][12] The biosynthesis involves a series of enzymatic steps that replace the C8 methyl group of the flavin ring with a dimethylamino group.

- Conversion of FMN to AFP: The process begins with FMN, the phosphorylated form of riboflavin.[12] A single, novel enzyme, 8-demethyl-8-aminoriboflavin-5'-phosphate synthase (RosB), catalyzes the complex conversion of FMN into 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP).[3][11] This key reaction involves the substitution of a methyl group with an amino group, using glutamate as the amino group donor.[13]
- Dephosphorylation of AFP: The intermediate AFP is then dephosphorylated by a specific phosphatase, RosC, to yield 8-demethyl-8-aminoriboflavin (AF).[12][14]
- Dimethylation of AF: In the final stage, the S-adenosylmethionine (SAM)-dependent dimethyltransferase, RosA, catalyzes two successive methylation steps, transferring two methyl groups to the C8 amino group of AF to form the final product, **roseoflavin**.[12][13]





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Caption: Biosynthesis pathway of **roseoflavin** from FMN.

Antimicrobial Mechanism of Action

Roseoflavin exerts its antimicrobial effects through a "Trojan horse" strategy, exploiting the target cell's riboflavin uptake and metabolism pathways.[11] The mechanism involves two primary strategies: disruption of FMN riboswitch function and the formation of inactive flavoenzymes.

• Uptake and Conversion: Gram-positive bacteria actively transport **roseoflavin** into the cell via riboflavin transporters.[10] Once inside, cellular enzymes, flavokinase and FAD



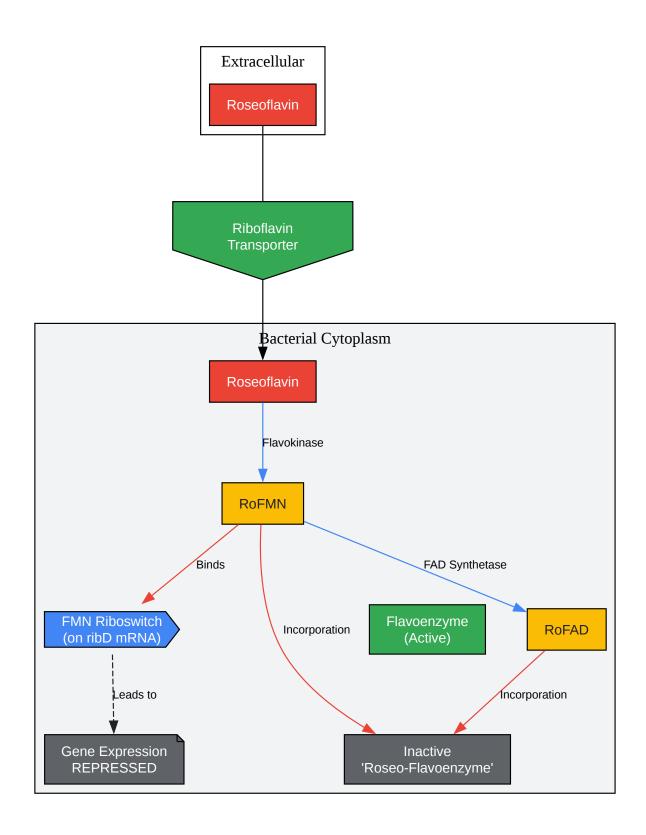




synthetase, mistake **roseoflavin** for riboflavin and convert it into its active forms: **roseoflavin** mononucleotide (RoFMN) and **roseoflavin** adenine dinucleotide (RoFAD).[9] [10]

- FMN Riboswitch Interference: In many bacteria, genes for riboflavin biosynthesis and transport are regulated by FMN riboswitches. These are structured RNA elements in the 5' untranslated region of mRNAs that bind to FMN, causing a conformational change that typically terminates transcription or inhibits translation. RoFMN, the analog of FMN, binds with high affinity (Kd ≈ 100 nM) to these FMN riboswitches.[1][8][15] This binding falsely signals to the cell that flavin levels are sufficient, leading to the downregulation of genes essential for synthesizing and importing riboflavin, ultimately starving the cell of this vital vitamin.[15][16]
- Flavoenzyme Inhibition: The cofactor analogs RoFMN and RoFAD can replace their natural counterparts (FMN and FAD) in the active sites of essential flavoproteins.[10][17] However, due to different physicochemical properties, the resulting "roseo-flavoenzymes" are often catalytically inactive, disrupting critical cellular redox reactions and metabolic pathways.[17]
 [18]





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Caption: Antimicrobial mechanism of action of **roseoflavin**.



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